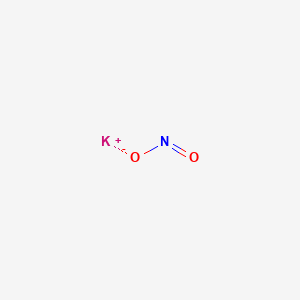
2,5-Difluoro-4-nitrophenol
Vue d'ensemble
Description
2,5-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 . It is also known by its English name this compound and has a molecular weight of 175.09 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with two fluorine atoms and a nitro group attached to the benzene ring . The exact positions of these substituents give the compound its unique properties.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 175.09 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Electrochemical Detection and Photodegradation : A study by Chakraborty et al. (2021) discusses the use of composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol (4-NP) in aqueous solutions, highlighting its potential for environmental applications in monitoring and removing toxic pollutants from water (Chakraborty et al., 2021).
Effects on Methanogenic Systems : Research by Podeh et al. (1995) investigates the toxic effects of nitrophenols, including 4-Nitrophenol, on anaerobic systems used in wastewater treatment. This study provides insights into the environmental impact and management of nitrophenol pollutants (Podeh et al., 1995).
Atmospheric Presence and Transformation : A review by Harrison et al. (2005) focuses on the atmospheric occurrence of nitrophenols, including 4-Nitrophenol, examining their sources, transformation, and impact on air quality. This study is significant for understanding the environmental chemistry of nitrophenols (Harrison et al., 2005).
Toxicity and Degradability in Anaerobic Systems : Uberoi and Bhattacharya (1997) explored the toxicity and degradability of nitrophenols, including 4-Nitrophenol, in anaerobic systems. Their findings have implications for the environmental impact and treatment of these compounds (Uberoi & Bhattacharya, 1997).
Catalytic Reduction of Nitrophenol Compounds : Gupta et al. (2014) discuss the use of novel nanomaterials in the catalytic reduction of nitrophenol compounds, which is relevant for industrial and environmental applications in treating wastewater (Gupta et al., 2014).
Colorimetric Anion Sensor : Gale et al. (1999) describe a colorimetric sensor for anions based on the interaction with 4-nitrophenolate anion. This sensor has potential applications in analytical chemistry for detecting specific ions (Gale et al., 1999).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a part of a unique collection of chemicals used by early discovery researchers
Mode of Action
It is known that this compound is a weak acid and can react with bases to form corresponding salts . This property might influence its interaction with its targets and the resulting changes.
Action Environment
It is known that this compound is a toxic substance and precautions should be taken to prevent inhalation, skin contact, and ingestion . It should also be kept away from strong oxidizing agents and strong acids .
Propriétés
IUPAC Name |
2,5-difluoro-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWWNJQZLYLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382110 | |
| Record name | 2,5-difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120103-18-6 | |
| Record name | 2,5-difluoro-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluoro-4-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














